Cas no 120511-89-9 (5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile)

5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile structure
120511-89-9 structure
Product Name:5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile
CAS No:120511-89-9
MF:C15H16N2O
MW:240.300343513489
CID:1060215
PubChem ID:11506981
Update Time:2025-04-20

5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile
    • 2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
    • 5-ForMyl-α,α,α',α'-tetraMethyl-1,3-benzenediacetonitrile
    • 5-FORMYL-Α,Α,Α’,Α’-TETRAMETHYL-1,3-BENZENEDIACETONITRILE,WHITE SOLID
    • 5-Formyl-
    • 5-Formyl-Alpha,Alpha,Alpha`,Alpha`-tetramethyl-1,3-benzenediacetonitrile
    • A',
    • A1,
    • A3,
    • A3-tetramethyl-1,3-benzenediacetonitrile
    • A'-tetramethyl-1,3-benzenediacetonitrile
    • 2,2'-(5-ForMyl-1,3-phenylene)di(2-Methylpropionitrile)
    • 5-ForMyl-α1,α1,α3,α3-tetraMethyl-1,3-benzenediacetonitrile
    • SCHEMBL8067987
    • 2,2'-(5-Formylbenzene-1,3-diyl)bis(2-methylpropanenitrile)
    • DTXSID10467741
    • 2,2'-(5-formyl- 1,3-phenylene)di(2-methylpropiononitrile)
    • AGN-PC-00AHWP
    • 2,2'-(5-Formyl-1,3-phenylene)bis(2-methylpropanenitrile)
    • 2,2'-(5-formyl-1,3-phenylene)di(2-methylpropiononitrile)
    • A,
    • 120511-89-9
    • 5-FORMYL-ALPHA,ALPHA,ALPHA',ALPHA'-TETRAMETHYL-1,3-BENZENEDIACETONITRILE
    • 2,2'-(5 formyl-1,3-phenylene)di(2-methylpropiononitrile)
    • 1,3-Benzenediacetonitrile, 5-formyl-a1,a1,a3,a3-tetramethyl-; 1,3-Benzenediacetonitrile, 5-formyl-a,a,a',a'-tetramethyl- (9CI); 5-Formyl-a1,a1,a3,a3-tetramethyl-1,3-benzenediacetonitrile; 2,2'-(5-Formyl-1,3-phenylene)di(2-methylpropionitrile); 3,5-Bis(2-cyanopropan-2-yl)benzaldehyde; 2,2'-(5-Formylbenzene-1,3-diyl)bis(2-methylpropanenitrile)
    • A inverted exclamation mark ,
    • A inverted exclamation mark -tetramethyl-1,3-benzenediacetonitrile
    • CHEBI:143331
    • ASENLPBGAFMFPN-UHFFFAOYSA-N
    • Inchi: 1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3
    • InChI Key: ASENLPBGAFMFPN-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C=C(C=1)C(C#N)(C)C)C(C#N)(C)C

Computed Properties

  • Exact Mass: 240.12600
  • Monoisotopic Mass: 240.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • PSA: 64.65000
  • LogP: 3.10146

5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile Pricemore >>

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5-Formyl-α,α,α’,α’-tetramethyl-1,3-benzenediacetonitrile Production Method

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